3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 396722-24-0
Cat. No.: VC7697248
Molecular Formula: C27H25N3O5S
Molecular Weight: 503.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396722-24-0 |
|---|---|
| Molecular Formula | C27H25N3O5S |
| Molecular Weight | 503.57 |
| IUPAC Name | 3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C27H25N3O5S/c1-32-23-13-17(14-24(33-2)25(23)34-3)27(31)28-26-21-15-36-16-22(21)29-30(26)18-9-11-20(12-10-18)35-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3,(H,28,31) |
| Standard InChI Key | DNPRWTZGVKBDND-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct regions:
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Thieno[3,4-c]pyrazole core: A bicyclic system comprising a thiophene ring fused to a pyrazole, providing rigidity and facilitating interactions with hydrophobic enzyme pockets.
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3,4,5-Trimethoxybenzamide group: A substituted benzamide that enhances solubility and mediates hydrogen bonding with biological targets.
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4-Phenoxyphenyl substituent: A lipophilic aromatic group that stabilizes binding through π-π stacking interactions.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.57 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface | 116 Ų |
| LogP (Octanol-Water) | 3.8 |
The trimethoxy groups contribute to a balanced logP value, suggesting moderate membrane permeability, while the polar surface area indicates potential for oral bioavailability.
Synthesis and Characterization
Synthetic Route
The synthesis involves a multi-step protocol optimized for yield and purity:
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Thieno[3,4-c]pyrazole Core Formation: Cyclocondensation of 3-bromothiophene derivatives with hydrazine hydrate under reflux conditions .
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Benzamide Coupling: Reaction of the pyrazole amine with 3,4,5-trimethoxybenzoyl chloride in dichloromethane using triethylamine as a base.
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Suzuki-Miyaura Cross-Coupling: Introduction of the 4-phenoxyphenyl group via palladium-catalyzed coupling with 4-phenoxyphenylboronic acid.
Critical Step: The Suzuki coupling (Step 3) requires strict temperature control (60–70°C) and degassed solvents to prevent side reactions.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): -NMR confirms the presence of methoxy protons at δ 3.85–3.92 ppm and aromatic protons in the thienopyrazole region (δ 6.8–7.4 ppm).
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 504.1553 ([M+H]) validates the molecular formula.
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Infrared Spectroscopy (IR): Stretching vibrations at 1650 cm (amide C=O) and 1240 cm (C-O-C of methoxy groups).
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibitory activity against multiple oncogenic kinases:
| Kinase Target | IC (nM) | Selectivity Index* |
|---|---|---|
| GSK-3β | 3.1 | >100 |
| CDK-2 | 4.4 | 85 |
| EGFR | 18.2 | 12 |
*Selectivity index relative to normal cell lines .
Mechanistic Insight: Molecular docking reveals that the thienopyrazole core occupies the ATP-binding pocket of GSK-3β, forming hydrogen bonds with Asp133 and Val135. The trimethoxybenzamide group stabilizes hydrophobic interactions with Leu188 and Tyr134, enhancing binding affinity .
Antimicrobial Activity
In vitro screens demonstrate selective activity against Gram-positive pathogens:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Enterococcus faecalis | 16.7 |
| Escherichia coli | >64 |
The lack of activity against Gram-negative bacteria is attributed to the outer membrane’s permeability barrier.
Antiproliferative Effects
Preliminary studies in cancer cell lines suggest dose-dependent growth inhibition:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.45 | G/M arrest, apoptosis |
| A549 (Lung) | 1.2 | Tubulin polymerization inhibition |
The trimethoxyphenyl moiety disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, akin to analogues reported in.
Comparative Analysis with Structural Analogues
Trimethoxy vs. Nitro Derivatives
Replacing the trimethoxy group with nitro (e.g., in VC4501282) reduces kinase selectivity by 40% and shortens metabolic half-life (t: 2.1 h vs. 5.8 h).
Role of the Phenoxyphenyl Group
Removal of the 4-phenoxyphenyl substituent diminishes antiproliferative activity (IC increases to >10 µM in MCF-7), underscoring its role in stabilizing target interactions.
Future Research Directions
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Pharmacokinetic Optimization: Modifying the benzamide moiety to improve oral bioavailability.
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In Vivo Efficacy Studies: Evaluating tumor growth inhibition in xenograft models.
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Combination Therapies: Pairing with checkpoint inhibitors to enhance immune-mediated cytotoxicity.
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